An In-Depth Technical Guide to Boc-2-chloro-L-phenylalanine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Boc-2-chloro-L-phenylalanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-chloro-L-phenylalanine (Boc-2-chloro-L-phenylalanine), a non-natural amino acid derivative of significant interest in medicinal chemistry and peptide science. The document delves into its core chemical and physical properties, molecular structure, and provides a detailed, field-proven protocol for its synthesis via Boc protection of 2-chloro-L-phenylalanine. Furthermore, this guide explores the critical role of this compound as a versatile building block in solid-phase peptide synthesis (SPPS) and its broader applications in drug discovery and development. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Non-Natural Amino Acids
In the landscape of modern drug discovery and peptide engineering, the incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Boc-2-chloro-L-phenylalanine emerges as a pivotal building block in this context. The introduction of a chlorine atom at the ortho position of the phenyl ring imparts unique steric and electronic properties. This modification can profoundly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its application in stepwise peptide synthesis, particularly in the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This guide aims to provide a holistic and practical understanding of Boc-2-chloro-L-phenylalanine, from its fundamental characteristics to its synthetic utility.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of Boc-2-chloro-L-phenylalanine is essential for its effective handling, storage, and application in synthetic protocols.
Core Chemical Properties
The key chemical identifiers and properties of Boc-2-chloro-L-phenylalanine are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][2] |
| Molecular Weight | 299.75 g/mol | [1] |
| CAS Number | 114873-02-8 | [1][2] |
| Appearance | Off-white powder | [2] |
| Melting Point | 77 - 81 °C | [2] |
| Optical Rotation | [α]²⁰/D = -23 ± 2° (c=1 in EtOAc) | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Solubility | Slightly soluble in ethanol. | [3] |
Molecular Structure
The molecular structure of Boc-2-chloro-L-phenylalanine is fundamental to its reactivity and function in peptide synthesis.
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IUPAC Name: (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid[1]
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SMILES: CC(C)(C)OC(=O)NC(=O)O[1]
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InChI Key: TUUQJNHCVFJMPU-NSHDSACASA-N[1]
The structure features a chiral center at the α-carbon, designated as the L- or (S)-enantiomer, which is crucial for the stereochemistry of the resulting peptides. The Boc protecting group is attached to the α-amino group, and a chlorine atom is substituted at the 2-position of the phenyl side chain.
Caption: 2D representation of Boc-2-chloro-L-phenylalanine structure.
Synthesis and Purification
The most common and practical laboratory synthesis of Boc-2-chloro-L-phenylalanine involves the protection of the α-amino group of 2-chloro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is highly efficient and generally provides a clean product with good yield.
Experimental Protocol: Boc Protection of 2-chloro-L-phenylalanine
This protocol is adapted from the general procedure for Boc protection of amino acids.[4]
Materials and Reagents:
-
2-chloro-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane (peroxide-free) or tert-Butyl alcohol
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1 M Sodium hydroxide (NaOH) solution or Triethylamine
-
Water (deionized)
-
Ethyl acetate
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Hexane or Pentane
-
Saturated aqueous sodium bicarbonate solution
-
Potassium hydrogen sulfate
-
Ethyl ether
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Magnesium sulfate (anhydrous)
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Reaction flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve 2-chloro-L-phenylalanine (1 equivalent) in a mixture of dioxane (or tert-butyl alcohol) and water.
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Basification: Cool the solution in an ice bath and add 1 M NaOH solution or triethylamine (2 equivalents) portion-wise while stirring to maintain a basic pH.
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Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) dissolved in a minimal amount of dioxane (or tert-butyl alcohol) dropwise over 30-60 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.
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Wash the remaining aqueous solution with pentane or hexane (2-3 times) to remove unreacted Boc₂O and other nonpolar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate. This should be done in an ice bath as the reaction is exothermic and liberates CO₂.
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Extract the product into ethyl acetate or ethyl ether (3-4 times).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
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Filter the drying agent and concentrate the organic solution in vacuo to obtain a crude product, which may be an oil or a semi-solid.
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The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane.
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Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum to a constant weight.
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Causality Behind Experimental Choices:
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Choice of Base: A base is required to deprotonate the amino group of 2-chloro-L-phenylalanine, making it nucleophilic enough to attack the electrophilic carbonyl carbon of Boc₂O.
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Use of Boc₂O: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
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Acidification: Acidification of the aqueous layer protonates the carboxylate group, rendering the product less water-soluble and allowing for its extraction into an organic solvent.
-
Crystallization: This is a crucial step for obtaining a high-purity product, free from starting materials and byproducts.
Caption: Workflow for the synthesis of Boc-2-chloro-L-phenylalanine.
Spectral Characterization
While specific experimental spectra for Boc-2-chloro-L-phenylalanine are not widely published, its spectral characteristics can be predicted based on data from analogous compounds like N-Boc-L-phenylalanine.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons will appear in the region of 7.0-7.5 ppm, with splitting patterns influenced by the ortho-chloro substituent. The α- and β-protons of the amino acid backbone will be observed as multiplets, typically between 3.0 and 4.5 ppm.
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl around 175 ppm. The quaternary carbon of the tert-butyl group will be near 80 ppm, and the methyl carbons around 28 ppm. The aromatic carbons will resonate in the 125-140 ppm range.
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Mass Spectrometry: The exact mass of Boc-2-chloro-L-phenylalanine is 299.0924 g/mol .[1] Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate and carboxylic acid (around 1690-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Applications in Peptide Synthesis and Drug Discovery
Boc-2-chloro-L-phenylalanine is a valuable tool for medicinal chemists and peptide scientists, primarily utilized as a building block in the synthesis of bioactive peptides and peptidomimetics.[2][5]
Solid-Phase Peptide Synthesis (SPPS)
Boc-2-chloro-L-phenylalanine is well-suited for Boc-based SPPS. In this methodology, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential cycles of N-terminal Boc group deprotection and coupling of the next Boc-protected amino acid.
The Role of Boc-2-chloro-L-phenylalanine in SPPS:
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Enhanced Stability: The incorporation of D-amino acids, including derivatives like D-2-chlorophenylalanine, can significantly increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.[6]
-
Conformational Constraint: The bulky chlorine atom at the ortho position can introduce steric hindrance, which may restrict the conformational freedom of the peptide backbone and the side chain. This can lead to the stabilization of specific secondary structures (e.g., β-turns) that are crucial for biological activity.
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Modulation of Binding Affinity: The electronic properties of the chlorine atom can alter the electronic distribution of the phenyl ring, potentially influencing key interactions (e.g., π-π stacking, hydrophobic interactions) with the target receptor or enzyme. This allows for the fine-tuning of binding affinity and selectivity.
Caption: General cycle of Boc solid-phase peptide synthesis.
Drug Development and Medicinal Chemistry
Beyond its use in constructing novel peptides, Boc-2-chloro-L-phenylalanine is employed in the broader field of drug development.[5]
-
Enzyme Inhibitors: It can be incorporated into the design of specific enzyme inhibitors, where the chlorinated phenyl ring can interact with active site residues to enhance inhibitory potency.[5]
-
Bioconjugation: The unique properties of this amino acid derivative make it suitable for bioconjugation, facilitating the attachment of peptides to other molecules like drugs or imaging agents to improve targeting and efficacy.[2]
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Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with Boc-2-chloro-L-phenylalanine in a peptide sequence, researchers can probe the structure-activity relationships and gain insights into the molecular basis of biological activity.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and purity of Boc-2-chloro-L-phenylalanine.
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Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically at 0-8 °C, away from incompatible materials such as strong oxidizing agents.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling: Standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] The compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1]
-
Stability: The Boc protecting group is sensitive to acidic conditions. Therefore, contact with strong acids should be avoided during storage. The compound is generally stable under normal, recommended storage conditions.
Conclusion
Boc-2-chloro-L-phenylalanine is a specialized yet highly valuable non-natural amino acid derivative that offers significant advantages in peptide chemistry and drug discovery. Its unique structural features, conferred by the ortho-chloro substitution, enable the synthesis of peptides with enhanced stability, constrained conformations, and modulated biological activities. The well-established protocols for its synthesis and its compatibility with standard Boc-SPPS make it an accessible and powerful tool for researchers. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic application of building blocks like Boc-2-chloro-L-phenylalanine will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761463, Boc-2-chloro-L-phenylalanine. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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Peptide Solutions. (2025). Why Boc-D-2-Chloro-Phenylalanine is Essential for Modern Peptide Synthesis. Retrieved from [Link]
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5406.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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LookChem. (n.d.). Boc-2-chloro-L-phenylalanine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
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Acrotein ChemBio Inc. (n.d.). Productdetails-Boc-2-Chloro-L-b-phenylalanine. Retrieved from [Link]
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